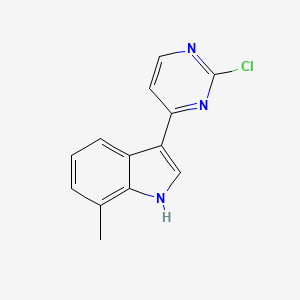
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is a heterocyclic compound that combines the structural features of both pyrimidine and indole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole typically involves the reaction of 2,4-dichloropyrimidine with 7-methylindole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The indole moiety can be oxidized to form corresponding oxindoles.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of SIRT1 by binding to its active site, thereby modulating cellular processes related to aging and metabolism . The indole moiety plays a crucial role in this interaction, often forming hydrogen bonds with key residues in the target protein .
類似化合物との比較
Similar Compounds
- 3-(2-chloropyrimidin-4-yl)indole
- 3-(2-chloropyrimidin-4-yl)-1-methylindole
- 3-(2-chloropyrimidin-4-yl)-5-methylindole
Uniqueness
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is unique due to the presence of a methyl group at the 7-position of the indole ring. This structural feature can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .
生物活性
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features, combining an indole moiety with a chloropyrimidine substituent. This compound has been investigated for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
The molecular formula of this compound is C11H9ClN2, with a molecular weight of approximately 243.69 g/mol. The presence of both indole and pyrimidine rings contributes to its diverse biological activities.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. Notably, it has been shown to inhibit various kinases and receptors, which are critical in cancer progression:
| Target | IC50 (μM) |
|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 0.007 |
| Insulin Receptor (INSR) | 0.006 |
| IGF1 Receptor (IGF1R) | 0.026 |
These values indicate a high potency against these targets, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects typically involves binding to the active sites of specific enzymes or receptors, leading to inhibition of their activity. For instance, it has been reported to interact with EGFR, resulting in reduced tumor growth in preclinical models .
Preclinical Studies
In preclinical studies involving animal models, administration of this compound demonstrated significant tumor inhibition. For example, in a study targeting non-small-cell lung cancer (NSCLC), the compound exhibited a favorable safety profile while effectively reducing tumor size when administered at doses that achieved plasma levels well above the required therapeutic concentrations .
Synthesis
The synthesis of this compound can be achieved through several methodologies. The palladium-catalyzed method is commonly employed, allowing for the efficient formation of the compound with minimal by-products. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce toxicity associated with reagents used .
特性
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDMYMILZQSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













